molecular formula C20H14FN3O2 B12529983 2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid CAS No. 654648-98-3

2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid

Cat. No.: B12529983
CAS No.: 654648-98-3
M. Wt: 347.3 g/mol
InChI Key: IVGKPBMAOBJXCP-UHFFFAOYSA-N
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Description

2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of fluorophenyl and phenyldiazenyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzaldehyde with aniline to form a Schiff base, followed by a diazotization reaction with nitrous acid to introduce the phenyldiazenyl group. The final step involves the condensation of the resulting intermediate with 2-aminobenzoic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenyldiazenyl group is particularly important for its ability to form stable complexes with metal ions, which can modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. The fluorine atom also influences the compound’s electronic properties, making it a valuable molecule for various applications.

Properties

CAS No.

654648-98-3

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

2-[[(2-fluorophenyl)-phenyldiazenylmethylidene]amino]benzoic acid

InChI

InChI=1S/C20H14FN3O2/c21-17-12-6-4-10-15(17)19(24-23-14-8-2-1-3-9-14)22-18-13-7-5-11-16(18)20(25)26/h1-13H,(H,25,26)

InChI Key

IVGKPBMAOBJXCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC(=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3F

Origin of Product

United States

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